molecular formula C7H5BrN2S B2540899 4-Bromo-1,2-benzothiazol-3-amine CAS No. 1379314-27-8

4-Bromo-1,2-benzothiazol-3-amine

Cat. No.: B2540899
CAS No.: 1379314-27-8
M. Wt: 229.1
InChI Key: AHHBPEPLXSAAAV-UHFFFAOYSA-N
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Description

4-Bromo-1,2-benzothiazol-3-amine is a chemical compound with the empirical formula C7H5BrN2S and a molecular weight of 229.10 g/mol . It belongs to the class of benzothiazole derivatives and contains a bromine atom at the 4-position of the benzothiazole ring.


Synthesis Analysis

The synthesis of this compound involves various methods, including condensation reactions, cyclization, and functional group transformations. Researchers have explored both conventional and novel synthetic routes. For instance, the reaction of 2-aminobenzothiazole with bromine or hydrogen bromide can yield This compound . Detailed synthetic protocols and optimization studies are available in the literature .

Safety and Hazards

  • Toxicity : The compound is classified as Acute Tox. 3 (Oral) , indicating moderate toxicity if ingested .

Properties

IUPAC Name

4-bromo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHBPEPLXSAAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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